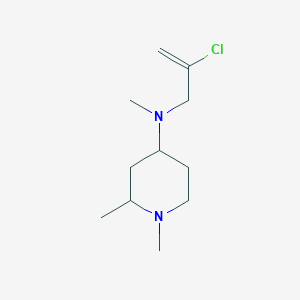
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine, also known as CTMP, is a synthetic compound that belongs to the piperidine class of chemicals. CTMP has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine has been used in scientific research as a tool to study the effects of dopamine reuptake inhibition on the brain. It has been shown to increase dopamine levels in the prefrontal cortex, which is associated with cognitive function and decision making. This compound has also been used in studies of drug addiction and as a potential treatment for attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine works by inhibiting the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapse. This results in enhanced cognitive function and improved attention span. This compound is also believed to have an effect on the norepinephrine and serotonin systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases glucose uptake in the brain and has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine in lab experiments is its ability to selectively target dopamine reuptake inhibition. This allows researchers to study the effects of dopamine on the brain without interfering with other neurotransmitters. However, this compound has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.
Orientations Futures
Future research on N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine could focus on its potential use as a treatment for ADHD or drug addiction. It could also be used to study the effects of dopamine on cognitive function and decision making. Additionally, research could explore the potential neuroprotective effects of this compound and its impact on other neurotransmitter systems in the brain.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its ability to selectively target dopamine reuptake inhibition makes it a valuable tool for studying the effects of dopamine on the brain. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a treatment for neurological disorders.
Méthodes De Synthèse
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine can be synthesized through a multi-step process involving the reaction of piperidine with chloroacetyl chloride, followed by the addition of trimethylamine and 2-chloropropene. The final product is purified through recrystallization and chromatography.
Propriétés
IUPAC Name |
N-(2-chloroprop-2-enyl)-N,1,2-trimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2/c1-9(12)8-14(4)11-5-6-13(3)10(2)7-11/h10-11H,1,5-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVCSRHKIZOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(C)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)



![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)




